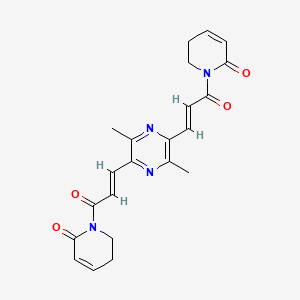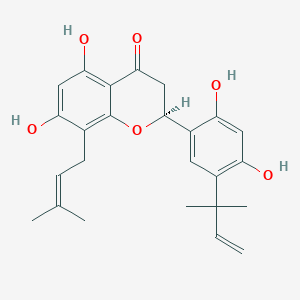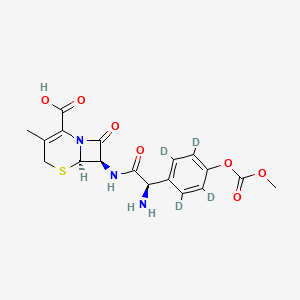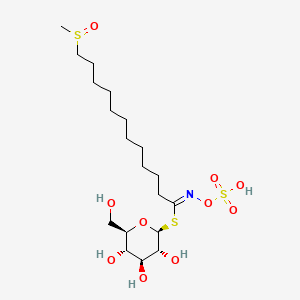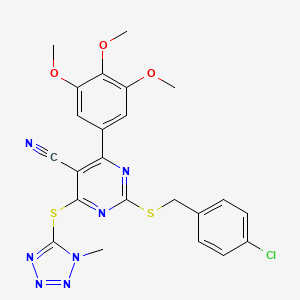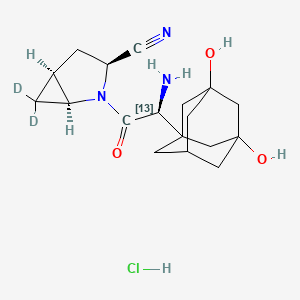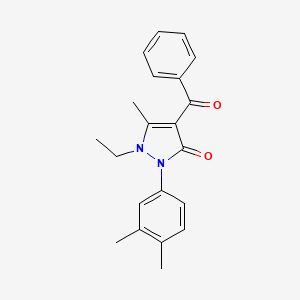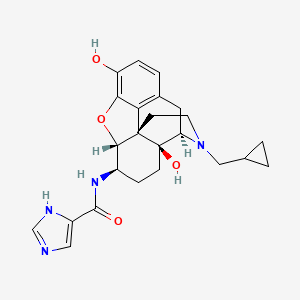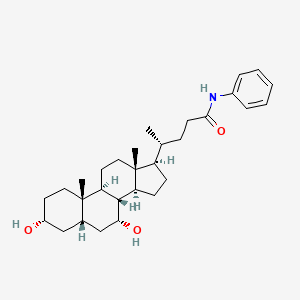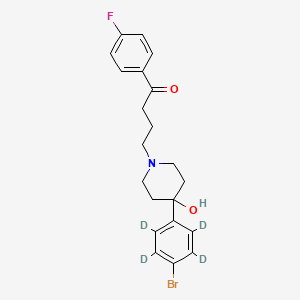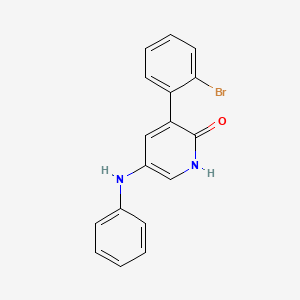
p38-|A MAPK-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p38-|A MAPK-IN-4 is a specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cellular responses to stress stimuli, including inflammation, apoptosis, and cell differentiation. The p38 MAPK pathway is involved in various physiological processes and has been implicated in numerous diseases, making it a significant target for therapeutic intervention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p38-|A MAPK-IN-4 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
p38-|A MAPK-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
p38-|A MAPK-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the p38 MAPK pathway and its role in various chemical reactions.
Biology: Employed in research to understand cellular responses to stress and the regulation of gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the p38 MAPK pathway .
Mécanisme D'action
p38-|A MAPK-IN-4 exerts its effects by inhibiting the p38 MAPK pathway. This pathway involves a cascade of protein kinases, including MAPK kinase kinases (MAP3Ks), MAPK kinases (MAP2Ks), and MAPKs. This compound specifically targets the p38 MAPK, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the signaling cascade, leading to altered cellular responses to stress stimuli .
Comparaison Avec Des Composés Similaires
Similar Compounds
p38α MAPK Inhibitors: These include compounds like SB203580 and BIRB 796, which also target the p38 MAPK pathway.
Other MAPK Inhibitors: Compounds targeting different MAPK pathways, such as ERK and JNK inhibitors .
Uniqueness
p38-|A MAPK-IN-4 is unique due to its high specificity for the p38 MAPK pathway. This specificity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, its ability to cross the blood-brain barrier makes it particularly valuable for treating neuroinflammatory and neurodegenerative disorders .
Propriétés
Formule moléculaire |
C17H13BrN2O |
|---|---|
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
5-anilino-3-(2-bromophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C17H13BrN2O/c18-16-9-5-4-8-14(16)15-10-13(11-19-17(15)21)20-12-6-2-1-3-7-12/h1-11,20H,(H,19,21) |
Clé InChI |
OAKQUGAXVQPKJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CNC(=O)C(=C2)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


